molecular formula C14H19ClN2O B2353902 1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime CAS No. 478049-88-6

1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime

Cat. No.: B2353902
CAS No.: 478049-88-6
M. Wt: 266.77
InChI Key: CKBWNTMAXHZJQJ-PEZBUJJGSA-N
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Preparation Methods

The synthesis of 1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime typically involves the reaction of 1-(4-chlorophenyl)-2-piperidino-1-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting oxime is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product .

Chemical Reactions Analysis

1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the oxime group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The oxime group can be hydrolyzed under acidic or basic conditions to yield the corresponding ketone and hydroxylamine.

Scientific Research Applications

1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and other pharmacologically active molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Oxime derivatives, including this compound, are investigated for their potential use as antidotes for organophosphate poisoning and as therapeutic agents for various diseases.

    Industry: The compound is used in the development of new materials and as a reagent in chemical synthesis

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime involves its interaction with molecular targets such as enzymes and receptors. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphate compounds. This reactivation occurs through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the cleavage of the phosphate-enzyme bond and restoration of enzyme activity .

Comparison with Similar Compounds

1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime can be compared with other oxime derivatives such as pralidoxime, obidoxime, and methoxime. These compounds share similar mechanisms of action and applications but differ in their chemical structures and specific biological activities. For instance:

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-N-methoxy-2-piperidin-1-ylethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-18-16-14(11-17-9-3-2-4-10-17)12-5-7-13(15)8-6-12/h5-8H,2-4,9-11H2,1H3/b16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBWNTMAXHZJQJ-PEZBUJJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CN1CCCCC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/CN1CCCCC1)\C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323995
Record name (E)-1-(4-chlorophenyl)-N-methoxy-2-piperidin-1-ylethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648906
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478049-88-6
Record name (E)-1-(4-chlorophenyl)-N-methoxy-2-piperidin-1-ylethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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